molecular formula C19H20N4O2 B2563322 3-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034603-97-7

3-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2563322
CAS No.: 2034603-97-7
M. Wt: 336.395
InChI Key: SOEPHPCRUJSODD-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule compound of interest in medicinal chemistry and drug discovery research. This molecule features a benzamide scaffold linked to a pyrazole-substituted pyridine ring via an ethanamine chain, a structural motif common in compounds investigated for various biological activities. The pyrazole and pyridine heterocycles are privileged structures in pharmacology, frequently found in molecules that interact with enzymatic targets and cellular receptors . For instance, structurally related pyrazole-benzamide compounds have been studied as potential glucokinase activators for type 2 diabetes research , while other pyridine-containing analogues have been explored as gamma-secretase modulators in the context of Alzheimer's disease . Additionally, pyrazole amide derivatives have shown promise in antibacterial research, particularly against resistant bacterial strains . The specific research applications of this compound would depend on ongoing biological screening, but its structure suggests potential utility as a key intermediate for synthesizing more complex molecules or as a candidate for high-throughput screening assays to identify new therapeutic leads. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methoxy-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-11-18(16-6-4-8-20-13-16)22-23(14)10-9-21-19(24)15-5-3-7-17(12-15)25-2/h3-8,11-13H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEPHPCRUJSODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=CC=C2)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving a pyridine boronic acid or halide.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-methoxybenzoic acid with an amine derivative under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Final Coupling: The final step involves coupling the pyrazole-pyridine side chain with the benzamide core, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted by nucleophiles under acidic or basic conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-hydroxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide.

    Reduction: 3-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine moieties. The compound 3-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines with IC50 values indicating significant growth inhibition .

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated notable anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have reported IC50 values for certain derivatives, suggesting their potential as anti-inflammatory agents comparable to standard medications like diclofenac .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies on related compounds have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

Case Studies

StudyObjectiveFindings
Bouabdallah et al. (2022)Evaluate anticancer activityFound significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Vasantha et al. (2015)Assess anti-inflammatory effectsCompounds showed notable inhibition of COX enzymes with IC50 values lower than standard drugs .
Reddy et al. (2011)Investigate antiulcer propertiesCertain derivatives demonstrated protective effects against gastric ulcers comparable to omeprazole .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to a receptor and block its activation, thereby modulating a signaling pathway involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Name Core Structure Substituents/R-Groups Key Functional Groups
3-Methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide Benzamide 3-Methoxybenzoyl; ethyl-linked 5-methyl-3-(pyridin-3-yl)pyrazole Methoxy, pyridine, pyrazole
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl; 2-hydroxy-1,1-dimethylethylamine Hydroxy, tert-alkyl
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide Benzoyl; ethyl-linked 3,4-dimethoxyphenyl Dimethoxy, phenyl
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Benzamide 2-Hydroxybenzoyl; ethyl-linked 3,4-dimethoxyphenyl Hydroxy, dimethoxy
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide Benzamide 3,5-Dimethoxybenzoyl; 1-methylpyrazol-3-yl Dimethoxy, pyrazole

Key Observations :

  • Methoxy positioning : Unlike Rip-B and Rip-D, which have methoxy groups on the phenyl-ethyl chain, the target compound’s methoxy group is on the benzamide core, altering electronic effects .

Key Observations :

  • The target compound’s higher molecular weight (336.39 vs. 297.34 for Rip-B) reflects its complex pyridine-pyrazole substituent, which may increase lipophilicity and affect bioavailability .
  • Synthetic yields for related compounds vary widely (34–80.6%), suggesting that introducing heterocyclic groups (e.g., pyridine) may require optimized conditions .

Biological Activity

3-Methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group , a pyridine ring , and a pyrazole moiety , which are significant for its biological interactions. The structural formula can be represented as follows:

C16H19N3O\text{C}_{16}\text{H}_{19}\text{N}_3\text{O}

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anti-inflammatory effects : Many pyrazole derivatives have shown promise in inhibiting inflammatory pathways, particularly through the modulation of cytokine release.
  • Anticancer properties : Some studies suggest that this class of compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

Anticancer Activity

A study highlighted the anticancer potential of pyrazole derivatives, including compounds structurally related to this compound. For instance, derivatives demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
6eMCF73.79
6kNCI-H46042.30
7eHep-217.82

These findings suggest that the compound may also exhibit similar properties and warrant further investigation into its anticancer mechanisms .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented, particularly regarding their ability to inhibit TNF-alpha release and other pro-inflammatory cytokines. For example, a derivative exhibited an IC50 value of 0.283mM0.283\,\text{mM} in inhibiting LPS-induced TNF-alpha release in vitro . This suggests that similar mechanisms may be applicable to this compound.

Case Studies

Several studies have investigated related compounds, providing insights into the biological activity of pyrazole derivatives:

  • Study on Antitubercular Activity : A series of substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing significant activity with IC50 values ranging from 1.35μM1.35\,\mu M to 2.18μM2.18\,\mu M. This indicates a potential for developing new antitubercular agents .
  • Cytotoxicity Studies : In vitro studies on human embryonic kidney (HEK-293) cells showed that many active compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

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